molecular formula C9H9IN2O2 B8357379 o-Iodohippuramide

o-Iodohippuramide

Cat. No. B8357379
M. Wt: 304.08 g/mol
InChI Key: KHMOHJJQOAIASI-UHFFFAOYSA-N
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Patent
US04279887

Procedure details

A solution of 5.0 g of glycinamide hydrochloride in 10 ml of water was cooled in an ice bath during the addition of 30 ml of 6 N sodium hydroxide. To the resulting mixture was added a solution of 8.0 g o-iodobenzoyl chloride in 20 ml of tetrahydrofuran and the mixture was shaken vigorously for 2 minutes. The mixture was then stirred for 21/2 hours. The tan solid which formed was filtered by suction and washed with water until the washings were neutral. The residue was then dried on a rotary evaporator for 5 hours at 60° and 80 mm Hg. There was thus obtained a crude product which was recrystallized from ethanol to yield 2.0 g of o-iodohippuramide as buff colored crystals, m.p. 183°-185°, Rf 0.64.
Name
glycinamide hydrochloride
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][C:4]([NH2:6])=[O:5].[OH-].[Na+].[I:9][C:10]1[CH:18]=[CH:17][CH:16]=[CH:15][C:11]=1[C:12](Cl)=[O:13]>O.O1CCCC1>[I:9][C:10]1[CH:18]=[CH:17][CH:16]=[CH:15][C:11]=1[C:12](=[O:13])[NH:2][CH2:3][C:4]([NH2:6])=[O:5] |f:0.1,2.3|

Inputs

Step One
Name
glycinamide hydrochloride
Quantity
5 g
Type
reactant
Smiles
Cl.NCC(=O)N
Name
Quantity
30 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
IC1=C(C(=O)Cl)C=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was shaken vigorously for 2 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was then stirred for 21/2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The tan solid which formed
FILTRATION
Type
FILTRATION
Details
was filtered by suction
WASH
Type
WASH
Details
washed with water until the washings
CUSTOM
Type
CUSTOM
Details
The residue was then dried on a rotary evaporator for 5 hours at 60°
Duration
5 h
CUSTOM
Type
CUSTOM
Details
There was thus obtained a crude product which
CUSTOM
Type
CUSTOM
Details
was recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
product
Smiles
IC1=C(C(NCC(=O)N)=O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 21.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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